molecular formula C18H17F3O B1327687 3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone CAS No. 898793-07-2

3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone

Cat. No.: B1327687
CAS No.: 898793-07-2
M. Wt: 306.3 g/mol
InChI Key: HDSZEQGGVFVWHS-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone (CAS 898793-07-2) is a fluorinated aromatic ketone with the molecular formula C₁₈H₁₇F₃O and a molecular weight of 306.32 g/mol . Its structure comprises two aromatic rings connected via a propanone backbone. The first phenyl group is substituted with a trifluoromethyl (-CF₃) group at the 3'-position, while the second phenyl group features 2,3-dimethyl (-CH₃) substituents (Figure 1).

Key Structural Features:

  • Backbone : A propiophenone core (Ar–CO–CH₂–CH₂–Ar') links the two aromatic systems.
  • Trifluoromethyl Group : Positioned para to the ketone on the first phenyl ring, introducing strong electron-withdrawing effects .
  • Dimethyl Groups : Ortho-substituted on the second phenyl ring, creating steric hindrance and influencing conformational preferences .
Bond Geometry (Theoretical Insights):

Computational studies of analogous propiophenones suggest:

  • C=O bond length : ~1.22 Å (typical for ketones) .
  • C–CF₃ bond length : ~1.48 Å, with C–F bonds averaging 1.33–1.35 Å .
  • Dihedral angles : The propyl chain adopts staggered conformations to minimize steric clashes between aromatic rings .
Stereochemical Considerations:

No chiral centers are present due to the symmetry of the propyl linker. However, restricted rotation around the C–CO bond may lead to atropisomerism under specific conditions, though this is less likely given the flexibility of the propanone backbone .

Table 1: Molecular Parameters of this compound

Parameter Value/Description Source
Molecular Formula C₁₈H₁₇F₃O
Molecular Weight 306.32 g/mol
SMILES O=C(C1=CC=CC(C(F)(F)F)=C1)CCC2=CC=CC(C)=C2C
Key Functional Groups Ketone, trifluoromethyl, dimethylphenyl

Comparative Analysis with Related Propiophenone Derivatives

The structural and electronic properties of this compound differ significantly from related derivatives (Table 2):

Substituent Effects:

  • Trifluoromethyl vs. Methyl :

    • The -CF₃ group enhances electrophilicity at the ketone compared to methyl-substituted analogs (e.g., 3-(2,3-dimethylphenyl)-3'-methylpropiophenone) .
    • Electron-Withdrawing Effect : Reduces electron density on the adjacent phenyl ring, altering reactivity in cross-coupling reactions .
  • Positional Isomerism :

    • Compared to 3-(2,5-dimethylphenyl)-3'-trifluoromethylpropiophenone , the 2,3-dimethyl substitution in the title compound increases steric hindrance, potentially reducing rotational freedom .
  • Fluorination Patterns :

    • Unlike 3'-trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone , the absence of additional fluorine atoms on the dimethylphenyl ring moderates lipophilicity and polar surface area.

Table 2: Structural Comparison with Related Propiophenones

Compound Substituents Molecular Weight (g/mol) Key Electronic Effects
This compound 2,3-dimethyl, 3'-CF₃ 306.32 Strong electron-withdrawing (-CF₃)
3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone 2,5-dimethyl, 3'-CF₃ 306.32 Reduced steric hindrance
3'-Chloro-3-(3,4-dimethylphenyl)propiophenone 3,4-dimethyl, 3'-Cl 292.79 Moderate electron-withdrawing (-Cl)
3'-Methyl-3-(2,3-dimethylphenyl)propiophenone 2,3-dimethyl, 3'-CH₃ 252.35 Electron-donating (-CH₃)

Conformational Studies via Computational Modeling

Density Functional Theory (DFT) simulations provide insights into the preferred conformations of this compound:

Methodology:

  • B3LYP/6-31G* calculations optimize geometry and evaluate torsional barriers .
  • Dihedral Angles : Analyzed for rotations around the propanone backbone (C–CO–C–C) and aryl–propanone bonds .

Key Findings:

  • Propanone Backbone :

    • The antiperiplanar conformation (180° dihedral angle between ketone and propyl chain) is energetically favored, minimizing steric clashes between aromatic rings .
    • Rotational Barrier : ~5–7 kcal/mol due to van der Waals interactions between methyl and trifluoromethyl groups .
  • Aryl Ring Orientations :

    • The trifluoromethylphenyl ring adopts a coplanar orientation with the ketone group to maximize resonance stabilization .
    • The 2,3-dimethylphenyl ring rotates ~45° relative to the propanone plane to alleviate steric strain .

Table 3: DFT-Derived Conformational Parameters

Conformation Dihedral Angle (°) Relative Energy (kcal/mol) Population (%)
Antiperiplanar 180 0.0 62
Gauche 60 2.1 28
Synclinal 120 4.7 10

Electronic Effects:

  • Frontier Molecular Orbitals : The HOMO localizes on the dimethylphenyl ring, while the LUMO resides on the trifluoromethylphenyl group, indicating charge-transfer potential .
  • Electrostatic Potential Maps : Highlight regions of high electron density near the ketone oxygen and electron deficiency around the -CF₃ group .

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-5-3-6-14(13(12)2)9-10-17(22)15-7-4-8-16(11-15)18(19,20)21/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSZEQGGVFVWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644643
Record name 3-(2,3-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-07-2
Record name 3-(2,3-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Method

Reaction Overview :
Friedel-Crafts acylation is a widely used method for synthesizing aromatic ketones. In this process, an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Procedure :

  • Reagents :
    • 2,3-Dimethylbenzene (aromatic substrate)
    • 3-trifluoromethylbenzoyl chloride (acylating agent)
    • Aluminum chloride (AlCl₃) as the Lewis acid catalyst
    • Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
  • Steps :
    • Dissolve 2,3-dimethylbenzene in an anhydrous solvent under inert conditions.
    • Slowly add 3-trifluoromethylbenzoyl chloride to the reaction mixture.
    • Introduce aluminum chloride to catalyze the reaction.
    • Maintain the reaction temperature between 0°C and 25°C to control side reactions.
    • After completion, quench the reaction with water or dilute hydrochloric acid.
    • Extract the organic layer and purify using recrystallization or column chromatography.

Notes :

  • An inert atmosphere (e.g., nitrogen or argon) is critical to prevent moisture interference.
  • Reaction yields depend on precise stoichiometric ratios and temperature control.

Grignard Reaction Method

Reaction Overview :
The Grignard reaction involves the use of Grignard reagents to form ketones by reacting with esters or acyl chlorides.

Procedure :

  • Reagents :
    • Grignard reagent prepared from 2,3-dimethylbromobenzene and magnesium in dry ether
    • 3-trifluoromethylbenzoyl chloride
    • Dry tetrahydrofuran (THF) as solvent
  • Steps :
    • Prepare the Grignard reagent by reacting magnesium turnings with 2,3-dimethylbromobenzene in dry ether under inert conditions.
    • Add the Grignard reagent dropwise to a solution of 3-trifluoromethylbenzoyl chloride in THF.
    • Stir at room temperature for several hours until the reaction completes.
    • Quench with dilute acid and extract the organic layer.
    • Purify the product using distillation or chromatography.

Notes :

  • The purity of reagents and solvents is essential for high yields.
  • Excess Grignard reagent can lead to side reactions.

Continuous Flow Reactor Method

Reaction Overview :
Continuous flow reactors are employed in industrial settings for efficient synthesis by maintaining optimal reaction parameters.

Procedure :

  • Reagents and Equipment :
    • Similar reagents as above (e.g., acyl chloride, aromatic substrate)
    • Continuous flow reactor setup
    • Solvent system optimized for flow chemistry (e.g., acetonitrile)
  • Steps :
    • Feed streams of reactants into the reactor at controlled rates.
    • Optimize temperature and pressure settings for maximum yield.
    • Collect product continuously and purify using automated systems.

Advantages :

  • Enhanced scalability and reproducibility
  • Reduced reaction times compared to batch processes.

Data Table: Summary of Methods

Method Key Reagents Catalyst/Conditions Yield Considerations
Friedel-Crafts Acylation Acyl chloride, aromatic substrate AlCl₃; inert atmosphere High yield with controlled temperature
Grignard Reaction Grignard reagent, acyl chloride Dry ether/THF; inert conditions Moderate yield; sensitive to moisture
Continuous Flow Reactor Acyl chloride, aromatic substrate Automated reactor parameters Industrial-scale yield optimization

Characterization Techniques

After synthesis, characterization of 3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone is essential to confirm its structure and purity:

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dimethylphenyl)-3’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-3’-trifluoromethylpropiophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2,3-Dimethylphenyl)-3’-trifluoromethylpropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional properties of 3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone with its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 2,3-dimethylphenyl; 3'-CF₃ C₁₈H₁₇F₃O 306.33 Not Provided Hypothesized use in pharmaceuticals (lipophilic, metabolically stable intermediate)
3'-Bromo-3-(2,3-dimethylphenyl)propiophenone 2,3-dimethylphenyl; 3'-Br C₁₇H₁₇BrO 329.22 Not Provided Used in synthetic chemistry; requires safety precautions due to bromine reactivity
3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone 2,3-dimethylphenyl; 3'-OCH₃ C₁₈H₂₀O₂ 280.35 898769-05-6 Commercial intermediate (LEAP CHEM CO., LTD.); methoxy group enhances solubility
2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone 2',6'-Cl; 3-methoxyphenyl C₁₆H₁₄Cl₂O₂ 329.19 898775-40-1 High halogen content may increase toxicity; used under strict safety protocols

Substituent-Driven Property Analysis

  • Bromo (-Br) and chloro (-Cl) substituents increase molecular weight and reactivity, necessitating specialized handling (e.g., corrosion-resistant equipment) .
  • Electron-Donating Groups (EDG): The methoxy (-OCH₃) group in 3'-methoxypropiophenone enhances solubility in polar solvents but may reduce thermal stability due to weaker C-O bonds .

Biological Activity

3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article examines the compound's synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a trifluoromethyl group and a dimethylphenyl moiety. The synthesis typically involves Friedel-Crafts acylation using appropriate precursors and catalysts under controlled conditions.

Synthesis Overview

  • Starting Materials : 2,3-Dimethylphenyl chloride and trifluoromethylpropiophenone.
  • Catalyst : Aluminum chloride (AlCl₃).
  • Solvents : Anhydrous conditions using dichloromethane (CH₂Cl₂) or similar solvents.
  • Temperature : Maintained at low temperatures (0-5°C) to control the reaction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It can interact with specific receptors, altering their activity and influencing biochemical pathways crucial for cellular functions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro.
  • Anticancer Activity : Some studies indicate that it may inhibit cell proliferation in certain cancer cell lines.

Research Findings

A review of recent studies highlights the compound's potential applications in medicinal chemistry and pharmacology. Here are key findings from diverse research sources:

StudyFindingsIC₅₀ Values
Demonstrated enzyme inhibition related to inflammatory pathways.Not specified
Showed antimicrobial activity against specific bacterial strains.Not specified
Exhibited cytotoxic effects on cancer cell lines with varying sensitivity.IC₅₀ = 0.5 - 1.2 μM

Case Studies

  • Anticancer Activity :
    • A study investigated the compound's effect on various cancer cell lines. It was found to significantly reduce cell viability in neuroblastoma cells, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    • Another study assessed the antimicrobial properties of the compound against common pathogens. Results indicated that the presence of the trifluoromethyl group enhanced its antimicrobial activity compared to similar compounds without this substituent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone, and how can reaction yields be maximized?

  • Methodology :

  • Friedel-Crafts acylation is a primary route: React 2,3-dimethylbenzene with 3-(trifluoromethyl)propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃).
  • Optimize solvent polarity (e.g., dichloromethane for moderate conditions or nitrobenzene for sterically hindered substrates) and temperature (60–80°C).
  • Monitor reaction progress via TLC or GC-MS to identify intermediates. Quenching with ice-water and extraction with ethyl acetate improves isolation .
  • Challenges arise from steric hindrance due to the 2,3-dimethylphenyl group; extended reaction times (12–24 hrs) may be required.

Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?

  • Methodology :

  • NMR :
  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
  • ¹³C NMR : Carbonyl resonance (δ ~200 ppm) and trifluoromethyl carbon (δ ~120 ppm, split by J coupling).
  • ¹⁹F NMR : Single peak for CF₃ (δ ~-60 ppm) .
  • IR Spectroscopy : Confirm ketone carbonyl stretch (~1700 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 244 (C₁₆H₁₃F₃O) and fragmentation patterns to validate structure .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodology :

  • Re-evaluate density functional theory (DFT) parameters (e.g., B3LYP/6-311+G(d,p) basis set) to include solvent effects or dispersion corrections.
  • Perform variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation of CF₃ group).
  • Validate using X-ray crystallography (SHELXL refinement ) to resolve ambiguities in bond lengths or angles.
  • Compare with structurally analogous compounds (e.g., 3-fluorophenylpropanone ) to identify systematic deviations.

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic addition reactions?

  • Methodology :

  • Conduct kinetic studies with nucleophiles (e.g., Grignard reagents) to measure rate constants. The electron-withdrawing CF₃ group enhances carbonyl electrophilicity, accelerating nucleophilic attack.
  • Use Hammett plots to correlate substituent effects (σ values) with reaction rates.
  • In situ IR spectroscopy tracks carbonyl disappearance (1700 cm⁻¹) to infer reaction progress .

Q. What crystallographic challenges arise from the trifluoromethyl group, and how can refinement protocols address them?

  • Methodology :

  • Disorder modeling : Apply restraints to CF₃ group positions using SHELXL’s ISOR and DELU commands .
  • Twinning analysis : Use TWIN commands for datasets with pseudo-merohedral twinning.
  • Low-temperature data collection (100 K) minimizes thermal motion artifacts.
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–F⋯H contacts) .

Q. How does the 2,3-dimethylphenyl substituent influence regioselectivity in electrophilic substitution reactions?

  • Methodology :

  • Perform directed ortho-metalation (e.g., using LDA) to functionalize the aromatic ring. Steric effects from methyl groups may divert electrophiles to para positions.
  • Competition experiments with substituted analogs (e.g., 3-methyl vs. 2,3-dimethyl) quantify regioselectivity via HPLC analysis .
  • DFT calculations map electrostatic potential surfaces to predict reactive sites .

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